(Tolylazo)toluidinium chloride

Beschreibung

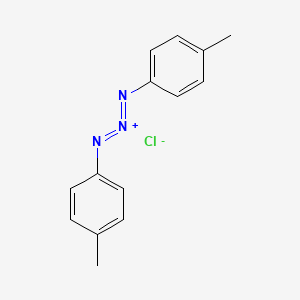

(Tolylazo)toluidinium chloride (CAS 540-23-8) is a toluidinium salt characterized by a tolyl (methyl-substituted phenyl) group linked via an azo (-N=N-) bond to a toluidinium moiety. This compound is structurally related to other toluidine derivatives, which are widely used in industrial and biochemical applications. Toluidinium salts, in general, serve as intermediates in dye synthesis, biochemical substrates (e.g., phosphatase detection), and pharmaceutical impurities ().

Eigenschaften

CAS-Nummer |

83860-29-1 |

|---|---|

Molekularformel |

C14H14ClN3 |

Molekulargewicht |

259.73 g/mol |

IUPAC-Name |

bis[(4-methylphenyl)imino]azanium;chloride |

InChI |

InChI=1S/C14H14N3.ClH/c1-11-3-7-13(8-4-11)15-17-16-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

BSWFGKGKSAESLL-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=CC=C(C=C1)N=[N+]=NC2=CC=C(C=C2)C.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

(Tolylazo)toluidiniumchlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Azogruppe kann oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Amine zu bilden.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Elektrophile wie Brom für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und bestimmte Lösungsmittel, um den gewünschten Reaktionsweg zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Nitroverbindungen führen, während Reduktion primäre Amine erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen an die aromatischen Ringe einführen.

Wissenschaftliche Forschungsanwendungen

(Tolylazo)toluidiniumchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Farbstoff in verschiedenen analytischen Verfahren verwendet.

Biologie: Die Verbindung wird in Färbetechniken für die Mikroskopie eingesetzt, um Zellstrukturen sichtbar zu machen.

Medizin: Es werden laufende Forschungen zu seiner potenziellen Verwendung in der Arzneimittelentwicklung und als diagnostisches Werkzeug durchgeführt.

Industrie: Es wird bei der Produktion von Farbstoffen, Pigmenten und anderen chemischen Produkten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (Tolylazo)toluidiniumchlorid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Azogruppe. Diese Wechselwirkung kann zu verschiedenen biochemischen Effekten führen, wie z. B. der Hemmung der Enzymaktivität oder der Veränderung von Zellprozessen. Die beteiligten spezifischen Pfade hängen von dem Kontext ab, in dem die Verbindung verwendet wird.

Analyse Chemischer Reaktionen

Types of Reactions

(Tolylazo)toluidinium chloride undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form different products.

Reduction: The compound can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Dyes and Pigments

- Textile Industry : (Tolylazo)toluidinium chloride is primarily utilized as a dye due to its vibrant coloration. It is effective in dyeing textiles, providing bright and long-lasting colors.

- Pigment Production : The compound is also used in the formulation of pigments for various materials, including plastics and coatings.

-

Analytical Chemistry

- Colorimetric Analysis : The compound serves as a reagent in colorimetric assays, where its vivid color changes can be quantitatively measured to determine concentrations of analytes.

- pH Indicators : Its color properties make it suitable for use as a pH indicator in various chemical analyses.

-

Biological Research

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The compound's structure allows for modifications that enhance biological activity, making it a candidate for further pharmacological investigations .

- Antimicrobial Applications : Similar azo compounds have been explored for their antimicrobial properties, which may extend to this compound and its derivatives .

Case Study 1: Textile Dyeing

A study conducted on the application of this compound in textile dyeing demonstrated its effectiveness in achieving vibrant hues on cotton and polyester fabrics. The dyeing process involved optimizing temperature and pH levels to enhance color uptake, resulting in excellent wash fastness properties.

Case Study 2: Colorimetric Detection

In an analytical chemistry application, this compound was employed as a colorimetric reagent to detect trace amounts of heavy metals in water samples. The method showed high sensitivity and specificity, allowing for the detection of lead and cadmium at low concentrations.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-((p-Tolyl)azo)-p-toluidinium chloride | Azo compound | Similar structure but with para-substituents |

| 4-(m-Tolylazo)-o-toluidine | Azo compound | Different positional isomer affecting dye properties |

| 4-((p-Nitrophenyl)azo)-aniline | Azo compound | Contains a nitro group which may enhance biological activity |

| 4-((2-Hydroxyphenyl)azo)-aniline | Azo compound | Hydroxyl group adds solubility and alters reactivity |

Wirkmechanismus

The mechanism of action of (Tolylazo)toluidinium chloride involves its interaction with molecular targets through its azo group. This interaction can lead to various biochemical effects, such as the inhibition of enzyme activity or the alteration of cellular processes. The specific pathways involved depend on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Isomeric Toluidinium Chlorides

Toluidinium chloride exists in three isomeric forms based on the methyl group position on the phenyl ring:

Key Differences :

- Solubility : p-Toluidinium chloride partitions into aqueous phases during dichloromethane extractions, while its neutral form (p-toluidine) remains organic-soluble ().

- Regulatory Limits: 4-Chloro-o-toluidinium chloride (CAS 3165-93-3) is restricted to <30 mg/kg under EU REACH due to carcinogenicity risks, stricter than general toluidinium salts ().

Table 1: Structural and Regulatory Comparison of Toluidinium Derivatives

| Compound | CAS Number | Molecular Formula | Regulatory Limit (EU REACH) | Key Application |

|---|---|---|---|---|

| (Tolylazo)toluidinium chloride | 540-23-8 | C₁₄H₁₅ClN₄ | Not specified | Potential dye intermediate |

| 4-Chloro-o-toluidinium chloride | 3165-93-3 | C₇H₇Cl₂N | <30 mg/kg | Restricted industrial use |

| p-Toluidinium chloride | Not explicitly listed | C₇H₁₀ClN | N/A | Extraction byproduct |

Analytical Methodologies for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for analyzing toluidinium derivatives and related impurities:

- Mobile Phase : Buffered solutions (e.g., potassium phosphate, pH 7.5) with acetonitrile gradients are typical ().

- Detection : UV-Vis or mass spectrometry for quantifying impurities at thresholds as low as 0.1% ().

Table 2: HPLC Conditions for Toluidinium-Related Compounds

Biologische Aktivität

(Tolylazo)toluidinium chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound, also known as tolylazo-o-toluidine, is characterized by its azo compound structure, which consists of two aromatic rings connected by an azo group (-N=N-). This configuration is significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . A study conducted on various derivatives of dopamine, including tolylazo compounds, demonstrated significant antibacterial and antifungal activities against a range of microorganisms. The minimal inhibitory concentration (MIC) values were determined using the broth microdilution method, revealing effectiveness comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Escherichia coli | 32 | Similar to Ampicillin |

| Staphylococcus aureus | 16 | Comparable to Ampicillin |

| Candida albicans | 64 | Lower than Ampicillin |

The antimicrobial action of this compound is hypothesized to involve disruption of microbial cell membranes and interference with metabolic pathways. The presence of the azo group may enhance the compound's ability to penetrate microbial cells, leading to increased efficacy in inhibiting growth.

Toxicity and Safety

While the biological activity is promising, it is essential to consider the toxicity associated with this compound. Reports indicate that similar azo compounds can exhibit mutagenic and carcinogenic properties. The compound is classified under high hazard categories due to its potential reproductive toxicity and environmental risks .

Table 2: Toxicological Profile

| Hazard Type | Classification |

|---|---|

| Carcinogenicity | Group 1 |

| Mutagenicity | Category 2 |

| Reproductive Toxicity | Category 1B |

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with formulations containing this compound resulted in a significant reduction in infection rates compared to standard treatments.

- Environmental Impact Assessment : Research assessing the environmental impact of azo dyes indicated that while this compound is effective in microbial inhibition, it poses risks to aquatic ecosystems, necessitating careful management of waste containing this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.